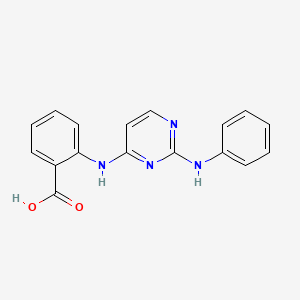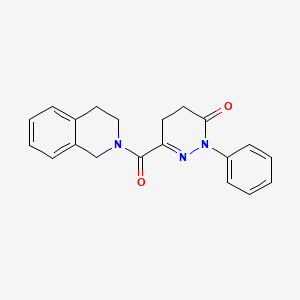
3-(3-Aminophenyl)quinoxalin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminophenyl)quinoxalin-2-ol is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrazine ring structure This specific compound features an amino group attached to the phenyl ring and a hydroxyl group at the second position of the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)quinoxalin-2-ol typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of the phenyl ring with nitric acid followed by reduction with a suitable reducing agent like tin(II) chloride or iron powder in hydrochloric acid.
Hydroxylation: The hydroxyl group can be introduced by hydroxylation of the quinoxaline ring using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminophenyl)quinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides, alkyl halides, in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of quinoxalin-2-one derivatives.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of amides, alkylated quinoxalines, and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(3-Aminophenyl)quinoxalin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other functional materials due to its stable quinoxaline core.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminophenyl)quinoxalin-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, induce oxidative stress, or cause DNA damage, leading to cell death or inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2-ol: Lacks the amino group on the phenyl ring.
3-Phenylquinoxalin-2-ol: Lacks the amino group on the phenyl ring.
3-(4-Aminophenyl)quinoxalin-2-ol: Amino group is positioned differently on the phenyl ring.
Uniqueness
3-(3-Aminophenyl)quinoxalin-2-ol is unique due to the presence of both an amino group on the phenyl ring and a hydroxyl group on the quinoxaline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H11N3O |
|---|---|
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
3-(3-aminophenyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H11N3O/c15-10-5-3-4-9(8-10)13-14(18)17-12-7-2-1-6-11(12)16-13/h1-8H,15H2,(H,17,18) |
Clave InChI |
ZHVNZQRPDRCQNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15110917.png)



![Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15110938.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine](/img/structure/B15110941.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15110943.png)


![7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15110964.png)
![2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyc lopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B15110984.png)

![[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111009.png)

